Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime
Description
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime is a specialized oxime derivative characterized by a phenylpyrazine substituent attached to the oxime functional group. Structurally, it combines the reactive oxime moiety (C=N-OH) with a heteroaromatic 3-phenylpyrazin-2-yl group, which confers unique electronic and steric properties. Oximes are widely utilized in organic synthesis, pharmaceuticals, and industrial applications due to their versatility as intermediates in cyclization, condensation, and derivatization reactions .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(E)-N-(3-phenylpyrazin-2-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-15-16-12-11(13-8-9-14-12)10-6-4-3-5-7-10/h2-9H,1H3/b15-2+ |
InChI Key |
IGCIKZUNVDSTRQ-RSSMCMFDSA-N |
Isomeric SMILES |
C/C=N/OC1=NC=CN=C1C2=CC=CC=C2 |
Canonical SMILES |
CC=NOC1=NC=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime can be synthesized through the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the oxime. Common bases used in this reaction include calcium oxide (CaO) and sodium hydroxide (NaOH) .
Industrial Production Methods
In an industrial setting, the synthesis of acetaldehyde oxime often employs catalysts such as Titanium Silicalite-1 (TS-1) and hydrogen peroxide (H₂O₂). . This process is efficient and environmentally friendly, producing water as the only byproduct.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield primary amines.
Substitution: The oxime can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acids.
Major Products
Oxidation: Nitriles
Reduction: Primary amines
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of acetaldehyde O-(3-phenylpyrazin-2-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Oximes
| Compound | Substituent on Oxime Group | Molecular Complexity | Key Functional Groups |
|---|---|---|---|
| Acetaldehyde Oxime (CAS 107-29-9) | None (simple aldoxime) | Low | C=N-OH, CH3-CHO |
| O-(4-Cyanobenzoyl)hydroxylamine | Aroyl (4-cyanobenzoyl) | Moderate | C=N-O-C(O)-Ar, nitrile |
| Acetaldehyde O-(3-Phenylpyrazin-2-yl) Oxime | 3-Phenylpyrazin-2-yl (heteroaromatic) | High | C=N-O-Ar, pyrazine ring |
- Its low molecular weight and polarity make it highly reactive but volatile.
- O-(4-Cyanobenzoyl)hydroxylamine: This aroyl oxime derivative is used in photoredox synthesis of aza-arenes (e.g., phenanthridines and quinolines) due to its ability to undergo light-mediated cyclization .
Table 4: Hazard Profiles
Biological Activity
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 198.21 g/mol. The compound features a pyrazine ring substituted with a phenyl group and an oxime functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 198.21 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in several lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It is believed to act as an enzyme inhibitor, particularly targeting those involved in DNA replication and repair. Additionally, the oxime group may facilitate the formation of reactive species that can damage cellular components.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent for bacterial infections.
- Cancer Cell Line Study : In a study by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours, with flow cytometry analysis revealing increased apoptosis rates compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Phenylpyrazine | Moderate | Low |
| Oxime derivatives | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
